molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2355207
CAS No.: 2034602-86-1
M. Wt: 377.47
InChI Key: HQERIAIYUVSUFD-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is the coupling reaction between benzo[b]thiophene-3-yl and 4-methoxy-2-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening methods can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

  • Reduction: Reduction of the sulfonamide group can result in the formation of amines.

  • Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents.

  • Medicine: The compound's anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

  • Raloxifene: Used in the treatment of breast cancer.

  • Zileuton: An anti-inflammatory drug used to treat asthma.

  • Sertaconazole: An antifungal agent used to treat skin infections.

Uniqueness: N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its diverse biological activities

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERIAIYUVSUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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